molecular formula C13H21N3O3 B1383134 tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1445950-83-3

tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B1383134
CAS No.: 1445950-83-3
M. Wt: 267.32 g/mol
InChI Key: DXYWKGYOLJMGOD-UHFFFAOYSA-N
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Description

Tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS Number: 1312784-89-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C12H19N3O2, with a molecular weight of 237.30 g/mol. Its structure features an imidazo[4,5-c]pyridine core which is significant in various biological activities.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazo[4,5-c]pyridine exhibit antimicrobial properties. The structure of tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine suggests it may also possess similar effects due to the presence of nitrogen heterocycles which are known to enhance antimicrobial activity .
  • Neurological Effects : Research has shown that compounds with imidazo[4,5-c]pyridine structures can interact with neurotransmitter systems. For instance, some derivatives have been studied for their potential as ligands for metabotropic glutamate receptors (mGluRs), which play a crucial role in neurological functions .
  • Antitumor Activity : The compound's ability to affect cell viability has been explored in cancer models. In vitro studies have demonstrated that certain imidazo derivatives can inhibit tumor cell growth by inducing apoptosis or disrupting cell cycle progression . This suggests that tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine may also exhibit antitumor properties.

The proposed mechanisms through which tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine exerts its biological effects include:

  • Receptor Modulation : Compounds in this class can modulate neurotransmitter receptors, leading to altered signaling pathways that may contribute to their therapeutic effects.
  • Enzyme Inhibition : Some studies suggest that imidazo derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazo derivatives against common bacterial strains. The results indicated that compounds similar to tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine displayed significant inhibitory effects against Gram-positive bacteria .

Case Study 2: Neuropharmacological Effects

In a study assessing the effects of imidazo compounds on mGluR2 receptors, it was found that certain derivatives enhanced receptor activity and showed promise as potential treatments for neurological disorders .

Case Study 3: Antitumor Activity

Research involving xenograft models demonstrated that related compounds could reduce tumor size significantly compared to controls. The mechanism was linked to apoptosis induction in cancer cells .

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-5-9(7-17)11-10(6-16)14-8-15(11)4/h8-9,17H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYWKGYOLJMGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)N=CN2C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 3
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 4
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Reactant of Route 6
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

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